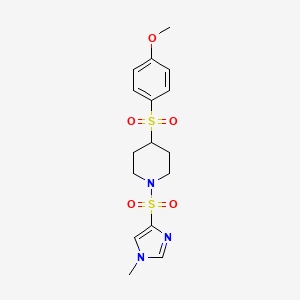

![molecular formula C12H10N6O2 B2735385 1-methyl-N-(3-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 869073-55-2](/img/structure/B2735385.png)

1-methyl-N-(3-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

カタログ番号 B2735385

CAS番号:

869073-55-2

分子量: 270.252

InChIキー: OVSCTGTUZOVHSU-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

The compound “1-methyl-N-(3-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” belongs to a class of organic compounds known as pyrazolopyrimidines . These are aromatic heterocyclic compounds containing a pyrazole ring fused to a pyrimidine ring .

Synthesis Analysis

While specific synthesis methods for this compound were not found, pyrazolopyrimidines are generally synthesized from 5-acetyl-4-aminopyrimidines . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazolo[3,4-d]pyrimidin-4-amine core, substituted at the 1-position with a methyl group and at the nitrogen with a 3-nitrophenyl group .科学的研究の応用

- A derivative of this compound, N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine , has demonstrated potent antitubercular activity with a minimum inhibitory concentration (MIC90) value of 0.488 µM. Importantly, it was non-cytotoxic to the Vero cell line .

- Researchers have synthesized halogenated ‘(E )-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’, which are potential kinase inhibitors. These compounds were successfully prepared in three steps with high yields. Their development aims to enhance the potency and effectiveness of targeted kinase inhibitors .

- Pyrimido[4,5-d]pyrimidine and pyrimido[5,4-d]pyrimidine analogs exhibit biological significance due to their unique structure. Researchers have explored their synthetic methods, reactivity of substituents, and unexpected synthetic routes. These compounds have found applications in the medical and pharmaceutical fields, making them valuable components for drug discovery and development .

- Dr. Mohammed Monier’s research field includes bioengineering and applied chemistry. He investigates the use of natural and synthetic polymers in biomedical and environmental applications. These compounds may play a role in developing novel materials for drug delivery, tissue engineering, or environmental remediation .

- Researchers in the field of synthetic organic chemistry can explore new approaches for constructing standard biological components using pyrimido[4,5-d]pyrimidine and pyrimido[5,4-d]pyrimidine analogs. These compounds offer synthetic significance and potential for designing bioactive molecules .

Antitubercular Activity

Kinase Inhibitors

Biological Significance

Bioengineering and Environmental Applications

Synthetic Organic Chemistry

将来の方向性

特性

IUPAC Name |

1-methyl-N-(3-nitrophenyl)pyrazolo[3,4-d]pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N6O2/c1-17-12-10(6-15-17)11(13-7-14-12)16-8-3-2-4-9(5-8)18(19)20/h2-7H,1H3,(H,13,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVSCTGTUZOVHSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC=NC(=C2C=N1)NC3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901320034 | |

| Record name | 1-methyl-N-(3-nitrophenyl)pyrazolo[3,4-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901320034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49678006 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-methyl-N-(3-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

CAS RN |

869073-55-2 | |

| Record name | 1-methyl-N-(3-nitrophenyl)pyrazolo[3,4-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901320034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[1-(4-bromo-2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2735306.png)

![[5-(3,4-dichlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-chlorophenyl)carbamate](/img/no-structure.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-(phenylthio)propanamide](/img/structure/B2735318.png)

![3-(2,4-Dichlorophenyl)-6-(trifluoromethyl)-[1,2]oxazolo[4,3-b]pyridine](/img/structure/B2735322.png)

![N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide](/img/structure/B2735324.png)

![Ethyl 2-[2-(4-fluorophenyl)hydrazono]-3-oxobutanoate](/img/structure/B2735325.png)